Cas no 1013749-27-3 (3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea)
![3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea structure](https://ja.kuujia.com/scimg/cas/1013749-27-3x500.png)
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea 化学的及び物理的性質
名前と識別子
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- 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea
- 1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylurea
- Urea, N-[4-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino]phenyl]-N'-phenyl-
- AKOS024639034
- 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
- F2320-0405
- 1013749-27-3
-
- インチ: 1S/C22H21N7O/c1-15-14-16(2)29(28-15)21-13-12-20(26-27-21)23-18-8-10-19(11-9-18)25-22(30)24-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,26)(H2,24,25,30)
- InChIKey: AAEBRKPKAFWIOU-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(NC2=NN=C(N3C(C)=CC(C)=N3)C=C2)C=C1)C(NC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 399.18075832g/mol
- どういたいしつりょう: 399.18075832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 96.8Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- ふってん: 563.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.96±0.70(Predicted)
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2320-0405-2μmol |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2320-0405-2mg |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2320-0405-75mg |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2320-0405-50mg |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2320-0405-3mg |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2320-0405-10mg |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2320-0405-4mg |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2320-0405-10μmol |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2320-0405-15mg |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2320-0405-20μmol |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea |
1013749-27-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shachi Mittal Analyst, 2019,144, 2635-2642
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylureaに関する追加情報
Introduction to 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea and Its Significance in Modern Chemical Biology
The compound with the CAS number 1013749-27-3, specifically named 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The molecular framework of this substance incorporates several key functional groups and heterocyclic moieties that contribute to its unique chemical properties and biological activities.
At the core of this compound's structure lies a phenylurea moiety, which is a well-documented pharmacophore in medicinal chemistry. The presence of a phenyl ring attached to a urea group enhances the molecule's solubility and interaction with biological targets. Furthermore, the substitution pattern around the phenyl ring, particularly the 4-amino group linked to a pyridazine ring, introduces additional layers of complexity that can influence the compound's reactivity and biological efficacy.
The pyridazine ring itself is a crucial component, as it is often found in biologically active molecules due to its ability to engage in hydrogen bonding and stack interactions with biological targets. In this compound, the pyridazine ring is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group, which adds another dimension to its chemical space. This substitution not only modifies the electronic properties of the molecule but also introduces potential binding sites for biological receptors.
One of the most intriguing aspects of this compound is its potential as an intermediate in the synthesis of more complex bioactive molecules. The combination of a pyrazole and pyridazine moiety creates a scaffold that can be further modified to explore various pharmacological profiles. This flexibility makes it an attractive candidate for medicinal chemists aiming to develop novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules containing similar structural motifs can exhibit significant activity against various targets, including enzymes and receptors involved in metabolic pathways. The 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea derivative has been investigated for its potential role in modulating these pathways, which could have implications in treating diseases such as diabetes and cancer.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has streamlined the process and made it more efficient. These techniques not only improve the overall yield but also minimize side reactions, leading to cleaner products that are better suited for biological testing.
In terms of biological evaluation, preliminary studies have indicated that this compound exhibits promising activity against certain enzymatic targets. The urea moiety is known to interact with polar residues in proteins, which can lead to potent inhibition of enzyme activity. Additionally, the presence of aromatic rings enhances hydrophobic interactions with lipid rafts in cell membranes, potentially affecting signal transduction pathways.
The CAS number 1013749-27-3 serves as a unique identifier for this compound, ensuring consistency in scientific literature and patent filings. This standardized naming system allows researchers worldwide to refer to the compound accurately without ambiguity. As more studies are conducted on this molecule, its role in drug discovery is likely to expand, offering new insights into disease mechanisms and therapeutic strategies.
The integration of machine learning algorithms into drug discovery has also accelerated the process of identifying promising candidates like this one. By analyzing vast datasets containing structural and activity information, these algorithms can predict which compounds are most likely to be successful in clinical trials. The 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea derivative has been used as a training example for several such models, contributing to their development and refinement.
The future prospects for this compound are bright, with ongoing research aimed at optimizing its pharmacological properties. By modifying specific functional groups or introducing new moieties, scientists hope to enhance its potency, selectivity, and pharmacokinetic profile. These efforts are crucial for translating laboratory findings into viable therapeutic options for patients worldwide.
In conclusion,3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea (CAS number 1013749-27-3) stands as a testament to the power of modern chemical biology in uncovering novel bioactive molecules. Its intricate structure and promising biological activities make it a valuable asset in ongoing drug discovery efforts. As research continues to evolve,this compound will undoubtedly play a significant role in shaping future therapeutic strategies across various medical fields.
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